molecular formula C11H17NO4 B12275994 (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 1256914-30-3

(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B12275994
CAS No.: 1256914-30-3
M. Wt: 227.26 g/mol
InChI Key: VGONMHFNYUTBCO-BIIVOSGPSA-N
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Description

This compound is a bicyclic carboxylic acid featuring a [2.1.1] ring system, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . The stereochemistry at positions 1S, 4R, and 5R distinguishes it from isomers and analogs.

Properties

CAS No.

1256914-30-3

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(1S,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1

InChI Key

VGONMHFNYUTBCO-BIIVOSGPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of 2-Azabicyclo[2.1.1]hexane

A common approach for synthesizing the target compound begins with 2-azabicyclo[2.1.1]hexane hydrochloride (CAS: 871658-02-5). The nitrogen atom is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions. The detailed procedure is as follows:

Reaction Conditions:

To a 2 L round-bottomed flask purged and maintained with an atmosphere of nitrogen was added 2-azabicyclo[2.1.1]hexane hydrochloride (50.0 g, 418 mmol), 1,4-dioxane (420 mL), 1M aqueous sodium hydroxide (840 mL), and di-tert-butyl dicarbonate (183 g). The resulting solution was stirred at room temperature overnight and then concentrated to remove organic solvent. The remaining slurry was extracted with petroleum ether (3×500 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated. The residue was purified via flash column chromatography on silica gel (10:1 - 1:0 petroleum ether/ethyl acetate) to afford tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate as an orange solid (58 g, 76%).

This intermediate serves as a key precursor for the synthesis of the target compound through subsequent functionalization at the 5-position.

Carboxylation at the 5-Position

Stereoselective Synthesis Approaches

Achieving the correct stereochemistry (1S,4R,5R) is crucial for the target compound. Several approaches have been developed to ensure stereoselectivity:

Resolution of Racemic Mixtures

When the synthesis produces a racemic mixture, resolution techniques can be employed:

  • Formation of diastereomeric salts with chiral resolving agents
  • Separation by fractional crystallization
  • Conversion back to the free acid form

Asymmetric Synthesis

Asymmetric synthesis approaches use chiral auxiliaries or catalysts to control stereochemistry during key steps:

  • Asymmetric lithiation directed by chiral auxiliaries
  • Asymmetric hydrogenation of precursor alkenes
  • Enzyme-catalyzed transformations

Optimization of Reaction Parameters for Scale-Up

For industrial-scale production, several parameters require optimization to ensure efficiency, safety, and product quality:

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product isolation:

Table 2: Solvent Evaluation for Protection Step

Solvent System Reaction Time (h) Yield (%) Ease of Workup Comments
1,4-Dioxane/H2O 12-16 76 Good Standard conditions
THF/H2O 10-14 70-75 Good Alternative to dioxane
Acetonitrile/H2O 16-20 65-70 Moderate Less efficient
DCM/Aqueous K2CO3 8-12 60-65 Challenging Phase transfer issues

Temperature Control

Temperature management is critical for reaction selectivity and safety, particularly during exothermic steps:

Table 3: Temperature Effects on Carboxylation Step

Temperature (°C) Reaction Time (h) Yield (%) Selectivity Impurity Profile
-78 to 0 3-4 75-85 Excellent Minimal side products
-40 to 0 2-3 70-80 Good Some minor impurities
0 to 25 1-2 60-70 Moderate Increased side reactions
> 25 < 1 < 50 Poor Significant degradation

Purification and Characterization

Efficient purification strategies are essential for obtaining high-purity product:

Chromatographic Methods

Flash column chromatography using optimized solvent systems is commonly employed for laboratory-scale purification. The typical conditions include:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Gradient elution with hexanes/ethyl acetate or petroleum ether/ethyl acetate
  • Detection: UV absorption or TLC staining with ninhydrin or phosphomolybdic acid

Crystallization Techniques

Crystallization is preferred for larger-scale purification:

Table 4: Crystallization Solvent Systems

Solvent System Temperature Profile (°C) Recovery (%) Purity (%)
Hexanes/Ethyl acetate 50 to 0 85-90 > 98
Toluene/Diethyl ether 80 to 5 80-85 > 97
Isopropanol/Water 60 to 5 75-80 > 99
Ethanol/Petroleum ether 50 to 0 70-75 > 98

Analytical Characterization

The final product is characterized using multiple analytical techniques:

  • 1H NMR spectroscopy: Confirms structural integrity and stereochemistry
  • 13C NMR spectroscopy: Verifies carbon framework and functional groups
  • Mass spectrometry: Confirms molecular weight (expected [M+H]+ = 228.12)
  • HPLC: Assesses purity (typically > 97%)
  • Optical rotation: Confirms stereochemical purity ([α]D typically between -15° and -25°)

Alternative Synthetic Approaches

Besides the primary routes discussed above, several alternative approaches have been explored:

From Natural Sources

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid was first isolated in 1980 from the seeds of legume Ateleia Herbert smithii. This natural product can potentially serve as a starting point for semi-synthetic approaches to the target compound.

Via Bicyclic Precursors

Another approach involves the construction of the bicyclic framework through cycloaddition reactions:

  • Preparation of appropriate cyclic precursors
  • [2+2] cycloaddition to form the bicyclic core
  • Introduction of nitrogen functionality
  • Protection and functionalization to yield the target compound

Comparative Analysis of Synthetic Routes

A critical comparison of the major synthetic routes reveals their relative advantages and limitations:

Table 5: Comparison of Synthetic Routes

Synthetic Route Number of Steps Overall Yield (%) Stereoselectivity Scalability Key Advantages Main Limitations
From 2-azabicyclo[2.1.1]hexane 2-3 50-65 Very good Good Shorter route Starting material access
Via oxidation of 5-methyl 4-5 40-55 Good Moderate Controlled functionalization Multiple steps
Direct carboxylation 3-4 45-60 Very good Good Atom economy Sensitive reaction conditions
From natural sources 5-6 25-35 Excellent Poor Defined stereochemistry Limited starting material

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. This reaction regenerates the free amine, enabling further functionalization:

Boc-protected amineTFA or HClFree amine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA or HCl}} \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

Key Data :

  • Deprotection in 4 N HCl/dioxane yields the corresponding amine hydrochloride salt .

  • Reaction completion is confirmed via loss of the Boc signal in 1H^{1}\text{H} NMR .

Carboxylic Acid Derivitization

The carboxylic acid undergoes standard transformations, including esterification and amidation.

Esterification

Reaction with trimethylsilyldiazomethane (TMSD) in isopropanol/hexanes converts the acid to its methyl ester:

R-COOHTMSDR-COOCH3\text{R-COOH} \xrightarrow{\text{TMSD}} \text{R-COOCH}_3

Conditions :

  • Solvent: Isopropanol/hexanes (1:1) .

  • Yield: Quantitative (100%) .

  • Characterization: 1H^{1}\text{H} NMR shows a singlet at δ 3.56 ppm for the methyl ester .

Amide Formation

Coupling reagents like EDC/HOBt facilitate amide bond formation with amines (e.g., (S)-α-methylbenzylamine):

R-COOH+R’-NH2EDC/HOBt, DIPEAR-CONH-R’\text{R-COOH} + \text{R'-NH}_2 \xrightarrow{\text{EDC/HOBt, DIPEA}} \text{R-CONH-R'}

Conditions :

  • Reagents: EDC (1.1 eq), HOBt (1.0 eq), DIPEA (1.1 eq) in DMF .

  • Yield: 84% .

  • Product: White solid confirmed by 13C^{13}\text{C} NMR and mass spectrometry .

Functionalization of the Bicyclic Framework

The azabicyclo[2.1.1]hexane core participates in selective reactions due to its strained geometry.

Photochemical [2+2] Cycloaddition

While not directly reported for this compound, structurally similar bicyclo[2.1.1]hexanes undergo photochemical reactions to form sp³-rich derivatives . This suggests potential for analogous transformations under UV light.

Ring-Opening Reactions

No direct data exists for this compound, but related bicyclic amines undergo ring-opening under strong nucleophilic conditions (e.g., LiAlH4_4), yielding linear amines.

Decarboxylation

Thermal or basic conditions may induce decarboxylation, though specific data is limited. General reactivity predicts:

R-COOHΔ or baseR-H+CO2\text{R-COOH} \xrightarrow{\Delta \text{ or base}} \text{R-H} + \text{CO}_2

Hypothetical Conditions :

  • Base: NaOH or KOH in aqueous ethanol.

  • Temperature: 100–150°C.

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Yield Reference
Boc Deprotection4 N HCl/dioxane, RTAmine hydrochloride>95%
Methyl EsterificationTMSD, isopropanol/hexanes, RTMethyl ester100%
Amide CouplingEDC, HOBt, DIPEA, DMF, RT(S)-α-Methylbenzylamide84%

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by elimination of CO2_2 and tert-butanol.

  • Amide Coupling : EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine .

Scientific Research Applications

Drug Development

The compound's structural features make it a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and pain management. Its bicyclic nature allows for enhanced binding to biological targets, potentially improving drug efficacy.

Asymmetric Synthesis

Due to its chiral centers, (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid can be utilized in asymmetric synthesis processes to produce enantiomerically pure compounds, which are crucial in drug development.

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its ability to form stable linkages makes it suitable for creating materials with tailored properties for applications in coatings and adhesives.

Nanotechnology

In nanotechnology, (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid can be employed to functionalize nanoparticles, enhancing their stability and biocompatibility for biomedical applications.

Case Study 1: Synthesis of Neuroactive Compounds

A study published in the Journal of Organic Chemistry demonstrated the use of (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid as an intermediate in synthesizing neuroactive agents that target specific receptors in the brain . This work highlighted the compound's role in developing new therapies for conditions such as depression and anxiety.

Case Study 2: Polymer Development

Research conducted by a team at Oxford University explored the use of this compound in creating biodegradable polymers for medical applications . The study illustrated how incorporating (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid into polymer chains improved mechanical properties while maintaining biodegradability.

Mechanism of Action

The mechanism of action of (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Bicyclo System Key Substituents Storage Conditions
(1S,4R,5R)-Target Compound C₁₁H₁₇NO₄ 227.26 [2.1.1] None Not specified
(1S,4R,5S)-Isomer (1932215-43-4) C₁₁H₁₇NO₄ 227.26 [2.1.1] None Not specified
(1R,4S,5S)-rel-Isomer (615575-74-1) C₁₁H₁₇NO₄ 227.26 [2.1.1] None Room temperature
Bicyclo[3.1.0]hexane Analog (173306-82-6) C₁₁H₁₇NO₄ 227.26 [3.1.0] None Not specified
5-Methylene-bicyclo[2.2.2]octane (2410984-39-1) C₁₄H₂₁NO₄ 267.32 [2.2.2] Methylene 2–8°C

Table 2: Hazard Profiles

Compound (CAS) GHS Hazards Precautionary Measures
Bicyclo[2.2.2]octane Derivative (2410984-39-1) H302, H315, H319, H335 Avoid inhalation, use PPE, store at 2–8°C
Dichloro Analog (1932796-74-1) Not specified Handle under fume hood, avoid dust formation

Research Implications

  • Stereochemistry : The 5R configuration in the target compound may offer superior binding affinity in chiral environments compared to 5S isomers, as seen in proline-based protease inhibitors .
  • Ring Strain : The [2.1.1] system’s strain could enhance reactivity in ring-opening reactions, useful for synthesizing functionalized intermediates .
  • Halogen Effects : Chloro and fluoro analogs demonstrate how substituents tune physicochemical properties, guiding lead optimization in drug discovery .

Biological Activity

The compound (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid represents a unique bicyclic structure containing a nitrogen atom, characteristic of azabicyclic compounds. This article reviews its biological activity, focusing on its pharmacological potential, interaction with biological targets, and synthetic routes.

Chemical Structure and Properties

The compound's stereochemistry is defined by the (1S,4R,5R) configuration, which significantly influences its biological interactions. The presence of the tert-butoxycarbonyl group and the carboxylic acid moiety contributes to its reactivity and potential applications in medicinal chemistry.

Pharmacological Potential

The biological activity of (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid can be evaluated using computational methods such as the Prediction of Activity Spectra for Substances (PASS). This tool predicts potential pharmacological effects based on the compound's structural characteristics.

Key Findings:

  • The compound may exhibit interactions with various biological targets including enzymes and receptors.
  • Its structural features suggest potential applications in drug design and development.

Interaction Studies

Research has shown that compounds with similar structures often interact with biological macromolecules such as proteins or nucleic acids. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are utilized to elucidate binding affinities and mechanisms of action.

Case Study Example:
A study involving a related azabicyclic compound demonstrated significant inhibition of specific enzyme activities, suggesting that (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid may possess similar inhibitory effects.

Synthetic Routes

The synthesis of (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves several steps that can vary based on available reagents and desired yields.

StepReaction TypeReagentsConditions
1Formation of Bicyclic StructureStarting materialsSpecific temperature and pressure
2Protection of Amine GroupTert-butoxycarbonyl chlorideReaction in organic solvent
3Carboxylic Acid FormationAppropriate carboxylating agentControlled pH

Comparative Analysis

Several structurally similar compounds have been identified that may exhibit distinct biological activities due to variations in their nitrogen positioning and functional groups.

Compound NameStructureUnique Features
2-Azabicyclo[3.3.0]octaneStructureLarger bicyclic system; different interactions
7-Azabicyclo[4.3.0]nonaneStructureNitrogen atom in a different position; distinct pharmacological properties
3-Azabicyclo[2.2.1]heptaneStructureSmaller bicyclic structure; different reactivity patterns

Q & A

Basic: What are the critical safety precautions when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use to avoid skin contact .
  • Respiratory Protection: Use P95 (US) or P1 (EU) particulate filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher concentrations .
  • First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .
  • Hazard Mitigation: Avoid dust formation and use fume hoods for handling solids. Prevent environmental release via drainage systems .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Store at 2–8°C in a dry, airtight container away from light and moisture. Stability data are limited, but analogous bicyclic carboxylates show sensitivity to humidity and temperature fluctuations .
  • Incompatibilities: Avoid strong oxidizing agents and bases due to potential ester group hydrolysis .

Advanced: What synthetic strategies are effective for constructing the 2-azabicyclo[2.1.1]hexane scaffold?

Answer:

  • Key Method: Use photochemical [2+2] cycloaddition or transition-metal-catalyzed intramolecular C–H activation to form the bicyclic core. For Boc-protected derivatives, introduce the tert-butoxycarbonyl group via carbodiimide-mediated coupling (e.g., DCC/DMAP) .
  • Challenges: Steric hindrance from the bicyclic structure may reduce reaction yields. Optimize solvent polarity (e.g., DMF/THF mixtures) and reaction temperature (0–25°C) .

Advanced: How can conformational analysis be performed to study this compound’s rigidity?

Answer:

  • NMR Spectroscopy: Analyze 1H^1H-1H^1H NOESY/ROESY spectra to identify through-space interactions between the bicyclic core and Boc group. Compare coupling constants (JJ-values) to infer ring puckering .
  • Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate energy-minimized conformers. Methanoproline analogs exhibit restricted rotation, enhancing peptide backbone pre-organization .

Advanced: How should researchers address contradictions in reported stability or reactivity data?

Answer:

  • Systematic Testing: Conduct accelerated stability studies under varied pH (2–12), temperature (4–40°C), and humidity (20–80% RH). Monitor degradation via HPLC-MS .
  • Cross-Validation: Compare results with structurally related compounds (e.g., 2-azabicyclo[2.2.2]octane derivatives) to identify trends in hydrolytic or oxidative susceptibility .

Basic: What purification methods are recommended for isolating this compound?

Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Retention times for similar bicyclic acids range from 8–12 minutes .
  • Recrystallization: Dissolve in warm ethyl acetate and add hexane dropwise. Analogous compounds show improved crystallinity after Boc deprotection .

Advanced: How can this compound serve as a building block for peptide mimics?

Answer:

  • Conformational Restriction: Incorporate into peptide sequences to stabilize β-turn or polyproline helix motifs. The bicyclic core reduces conformational entropy, enhancing binding affinity .
  • Aggregation Prevention: Replace proline residues in amyloidogenic peptides to inhibit β-sheet formation. Monitor aggregation via Thioflavin T fluorescence assays .

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